molecular formula C15H14N6O3S B11317331 ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11317331
M. Wt: 358.4 g/mol
InChI Key: PZPFXQFZFIMKKL-UHFFFAOYSA-N
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Description

The compound ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate features a 1,3-thiazole core substituted at the 4-position with an ethyl acetate group and at the 2-position with a benzamide moiety bearing a 1H-tetrazol-1-yl group. This structure combines electron-rich heterocycles (thiazole and tetrazole) with an ester functionality, making it a versatile intermediate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C15H14N6O3S

Molecular Weight

358.4 g/mol

IUPAC Name

ethyl 2-[2-[[4-(tetrazol-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-11-8-25-15(17-11)18-14(23)10-3-5-12(6-4-10)21-9-16-19-20-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23)

InChI Key

PZPFXQFZFIMKKL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of the tetrazole and thiazole intermediates. One common method involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 2-amino-1,3-thiazole to yield the desired product. The final step involves esterification with ethanol under acidic conditions to obtain the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzoyl moiety can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiazole ring can be substituted with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine, while nucleophilic substitution may involve reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or azido derivatives.

Scientific Research Applications

Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to mimic the behavior of natural substrates in biological systems. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The target compound belongs to a family of 1,3-thiazole-4-yl acetates with diverse substitutions on the thiazole’s 2-amino group. Key analogs include:

Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate
  • Substituent : Furoyl group (aromatic heterocycle).
  • Molecular Weight : 280.298 g/mol .
  • Its oxygen atom may engage in hydrogen bonding, but it lacks the nitrogen-rich environment of tetrazole, which could limit metal coordination or enzyme inhibition .
Ethyl (2-{[(4-Nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate
  • Substituent : 4-Nitrophenylsulfonyl group.
  • Molecular Formula : C₁₃H₁₃N₃O₆S₂ .
  • Key Differences: The sulfonyl group is strongly electron-withdrawing, enhancing stability and acidity of the adjacent amino group. The nitro group adds steric bulk and may influence pharmacokinetics by slowing metabolic degradation .
Mirabegron (β3-Adrenergic Receptor Agonist)
  • Structure: 2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide.
  • Molecular Weight : 396.51 g/mol .
  • Key Differences: While sharing the thiazole-acetamide core, Mirabegron’s extended alkyl-phenylethylamino chain confers selectivity for β3-adrenergic receptors, highlighting how substituent bulk and hydrophobicity can drive target specificity .

Electronic and Steric Effects

  • Tetrazole vs. Sulfonyl Groups: Tetrazole (pKa ~4.9) is more acidic than sulfonamide (pKa ~10), enabling ionization at physiological pH, which may improve solubility and membrane permeability .
  • Ester Variations: Replacement of ethyl ester with methyl (e.g., in methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate) shortens the alkyl chain, increasing metabolic susceptibility but reducing lipophilicity .

Pharmacological and Physicochemical Properties

Compound Substituent (R) Molecular Weight (g/mol) Key Properties/Activities
Target Compound 4-(1H-Tetrazol-1-yl)benzoyl ~363.4 (calculated) High polarity, potential enzyme inhibition via tetrazole-metal interaction
Ethyl (2-Furoylamino-thiazol-4-yl)acetate Furoyl 280.298 Moderate solubility, limited metal binding
Mirabegron Phenylethylamino-ethylphenyl 396.51 β3-Adrenergic receptor agonist
Ethyl (4-Nitrophenylsulfonyl analog) 4-Nitrophenylsulfonyl 371.39 Enhanced stability, electron-withdrawing effects

Biological Activity

Ethyl (2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}-1,3-thiazol-4-yl)acetate, also known as TAK-659, has garnered attention in recent years due to its potential biological activities, particularly as a kinase inhibitor. This article explores the compound's biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N6O3SC_{15}H_{14}N_{6}O_{3}S, with a molecular weight of 358.4 g/mol. The compound features a complex structure that includes a tetrazole ring and a thiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₄N₆O₃S
Molecular Weight358.4 g/mol
CAS Number938392-03-1
StructureStructure

Kinase Inhibition

This compound has been identified as a potent inhibitor of various kinases. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. TAK-659 specifically inhibits the activity of Bruton's tyrosine kinase (BTK), which is significant in the treatment of B-cell malignancies.

Research Findings:

  • In Vitro Studies : In cell line assays, TAK-659 demonstrated significant inhibition of BTK activity, leading to reduced proliferation of malignant B-cells.
  • In Vivo Efficacy : Animal models treated with TAK-659 showed a marked decrease in tumor growth compared to controls, indicating its potential as an anti-cancer agent.

Other Biological Effects

Beyond kinase inhibition, this compound exhibits other biological activities:

  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Case Studies

Several studies have highlighted the efficacy of TAK-659:

  • Clinical Trials : A phase I clinical trial evaluated the safety and pharmacokinetics of TAK-659 in patients with relapsed/refractory B-cell malignancies. Results indicated manageable side effects and promising anti-tumor activity.
  • Combination Therapies : Research is ongoing to assess the effectiveness of TAK-659 in combination with other therapeutic agents to enhance its anti-cancer effects.

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